![molecular formula C26H33N5O4 B2537251 ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate CAS No. 1326822-51-8](/img/structure/B2537251.png)
ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the mechanisms of these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
Research demonstrates the design and synthesis of compounds similar to the mentioned chemical structure, focusing on their potential as Mycobacterium tuberculosis GyrB ATPase inhibitors. A study highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, as well as not being cytotoxic at certain concentrations (Jeankumar et al., 2013).
Microwave-Assisted Direct Amidation
Another application in scientific research involves microwave-assisted direct amidation of compounds, demonstrating an efficient method for producing carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate. This methodology offers a streamlined approach for synthesizing structurally complex molecules with potential biological activities (Milosevic et al., 2015).
Anticancer Agent Development
The compound also finds relevance in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These derivatives have been tested for their anticancer potential, with some showing strong activity relative to known drugs, indicating the compound's utility in developing new therapeutic agents (Rehman et al., 2018).
Development of Fluorescent Compounds
Research into the synthesis of novel fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates showcases the compound's application in materials science. These compounds exhibit specific optical properties, which could be leveraged in developing fluorescence-based sensors or markers (Zheng et al., 2011).
Antiviral Activity
The compound's structural framework is integral in synthesizing new derivatives with potential antiviral activity. A study focusing on the synthesis of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives found that some compounds exhibited antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O4/c1-4-35-26(34)30-12-9-21(10-13-30)27-24(32)11-14-29-15-16-31-23(25(29)33)17-22(28-31)20-7-5-19(6-8-20)18(2)3/h5-8,15-16,18,21-23,28H,4,9-14,17H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIEFXLNTWYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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